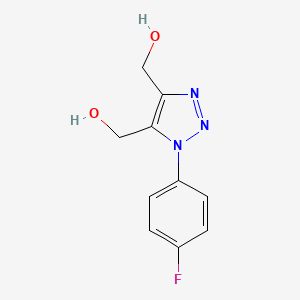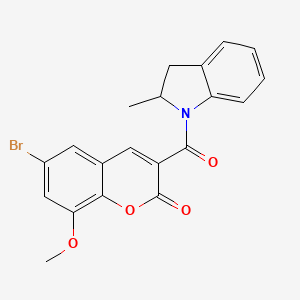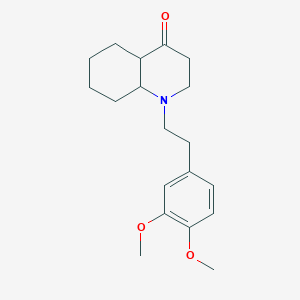
(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a fluorophenyl group and two hydroxymethyl groups attached to the triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl groups in (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol is used as a building block for the synthesis of more complex molecules. Its triazole ring provides stability and versatility in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of certain pathogens, making them valuable in the development of new pharmaceuticals.
Medicine: In medicine, triazole compounds are explored for their potential as therapeutic agents. They can act as enzyme inhibitors, affecting various biological pathways and offering potential treatments for diseases.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional properties.
Mécanisme D'action
The mechanism of action of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor in certain biological systems.
Comparaison Avec Des Composés Similaires
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a pyrazole ring instead of a triazole ring and has similar fluorophenyl and aromatic groups.
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure but differ in the substituents attached to the ring.
Uniqueness: The uniqueness of (1-(4-Fluorophenyl)-1H-1,2,3-triazole-4,5-diyl)dimethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
728024-47-3 |
|---|---|
Formule moléculaire |
C10H10FN3O2 |
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
[1-(4-fluorophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C10H10FN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2 |
Clé InChI |
BSCSIZOVBBYABS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-methoxy-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B4318931.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B4318947.png)
![2-CHLOROBENZYL {5-[(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL} SULFIDE](/img/structure/B4318963.png)
![5-CHLORO-N-{1-[4-(1H-IMIDAZOL-1-YL)PHENYL]ETHYL}-2-METHOXYBENZENE-1-SULFONAMIDE](/img/structure/B4318967.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B4318972.png)
![phenyl N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]carbamate](/img/structure/B4318979.png)
![5-[2-(diethylamino)ethyl]-4-ethyl-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318985.png)
![5-butyl-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B4318987.png)
![[1-(3-methylphenyl)-1{H}-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B4319000.png)


![tert-butyl 8-(3-methoxybenzyl)-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylate](/img/structure/B4319017.png)
